molecular formula C22H21ClFNO3 B12200355 2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one

2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one

Cat. No.: B12200355
M. Wt: 401.9 g/mol
InChI Key: OBEOHKSOILYDOM-JAIQZWGSSA-N
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Description

2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one is a complex organic compound that belongs to the class of benzo[b]furan derivatives. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group, a hydroxy group, and a methylpiperidyl group attached to a benzo[b]furan core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chloro group can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Chloro-2-fluorophenyl)methylene]-6-hydroxy-7-[(2-methylpiperidyl)methyl] benzo[b]furan-3-one is unique due to its specific combination of functional groups and its potential biological activities. The presence of the chloro-fluorophenyl group, hydroxy group, and methylpiperidyl group imparts distinct chemical properties and reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21ClFNO3

Molecular Weight

401.9 g/mol

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one

InChI

InChI=1S/C22H21ClFNO3/c1-13-5-2-3-10-25(13)12-16-19(26)9-8-14-21(27)20(28-22(14)16)11-15-17(23)6-4-7-18(15)24/h4,6-9,11,13,26H,2-3,5,10,12H2,1H3/b20-11-

InChI Key

OBEOHKSOILYDOM-JAIQZWGSSA-N

Isomeric SMILES

CC1CCCCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC=C4Cl)F)/C3=O)O

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=CC4=C(C=CC=C4Cl)F)C3=O)O

Origin of Product

United States

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